2-amino-9-methyl-3H-purin-6-one
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Overview
Description
The compound with the identifier “2-amino-9-methyl-3H-purin-6-one” is known as 3-Pyridinecarbodithioic acid, methyl ester. It is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a carbodithioic acid group, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbodithioic acid, methyl ester typically involves the reaction of pyridine-3-thiol with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetone for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Pyridinecarbodithioic acid, methyl ester can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbodithioic acid, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed.
Reduction: Thiols and other reduced derivatives are obtained.
Substitution: Various substituted pyridine derivatives are formed depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarbodithioic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for medicinal chemistry.
Industry: The compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbodithioic acid, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarbodithioic acid, ethyl ester
- 2-Pyridinecarbodithioic acid, methyl ester
- 4-Pyridinecarbodithioic acid, methyl ester
Uniqueness
3-Pyridinecarbodithioic acid, methyl ester is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it different from other similar compounds. Its reactivity and stability are also influenced by the presence of the methyl ester group, which can affect its interactions with other molecules and its overall behavior in chemical reactions.
Properties
IUPAC Name |
2-amino-9-methyl-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJNBOCAPUTBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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